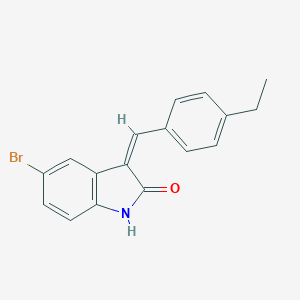![molecular formula C23H24N4O5S B307955 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307955.png)
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been the subject of scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicinal chemistry due to its ability to interact with biological systems in a specific way.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, the reduction of inflammation, and the inhibition of bacterial growth. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its high purity, high yield, and specific interactions with biological systems. The limitations include the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
For research on 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include further investigation into its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It may also be useful in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Further research is also needed to optimize the synthesis method and to explore the potential of this compound in other areas of medicinal chemistry.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and the interaction with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential of this compound in other areas of medicinal chemistry.
合成法
The synthesis of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-methylthiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with propionic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
The 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to have antitumor activity, anti-inflammatory activity, and antibacterial activity. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H24N4O5S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
1-[3-methylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H24N4O5S/c1-6-18(28)27-15-10-8-7-9-14(15)19-21(24-23(33-5)26-25-19)32-22(27)13-11-16(29-2)20(31-4)17(12-13)30-3/h7-12,22H,6H2,1-5H3 |
InChIキー |
REJPWGLBEMWESM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307872.png)
![6-(5-{4-Nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307874.png)
![6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307875.png)
![7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307877.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)
![4-Bromo-3-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307881.png)
![2-Ethoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307883.png)
![4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307886.png)
![3-(Methylsulfanyl)-6-(3-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307887.png)
![N-[(Z)-3-[(2E)-2-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B307888.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)

![(3Z)-3-[4-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307894.png)